ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles, including this compound, can be synthesized through a variety of methods . For instance, one method involves the cyclocondensation of acetylenic ketones with phenylhydrazine . Another method involves a radical addition followed by intramolecular cyclization .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo a variety of chemical reactions . For example, they can undergo a silver-mediated [3 + 2] cycloaddition . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Scientific Research Applications
Synthesis and Chemical Reactivity
Nitro-substituted pyrazoles, including compounds structurally related to ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, have been extensively studied for their synthetic and chemical reactivity. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of significant interest due to their diverse biological and pharmacological activities. For example, the chemistry of pyrazoline derivatives, which can be synthesized from pyrazole precursors, has been highlighted for its utility in generating various heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery (Gomaa & Ali, 2020).
Biological Applications
The broad spectrum of biological activities associated with pyrazole derivatives underscores their importance in drug discovery and development. Pyrazole carboxylic acid derivatives, closely related to the target compound, have been documented for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them valuable scaffolds for the development of new therapeutic agents (Cetin, 2020). This versatility in biological applications illustrates the potential research applications of this compound in the synthesis of biologically active molecules.
Properties
IUPAC Name |
ethyl 1-methyl-4-nitropyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-9(2)8-6/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUJUDQULVFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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